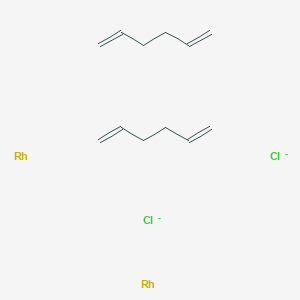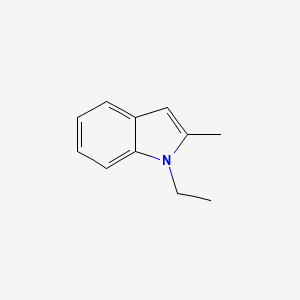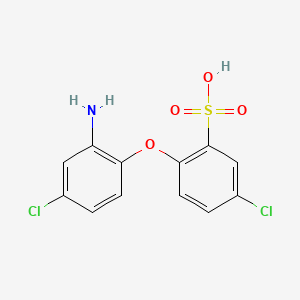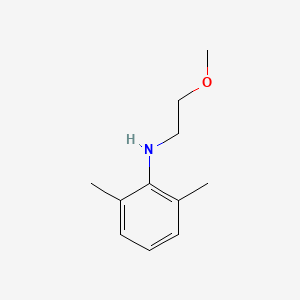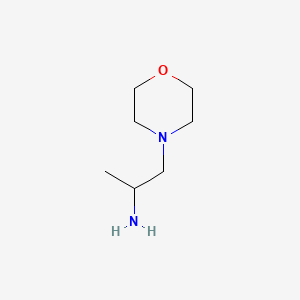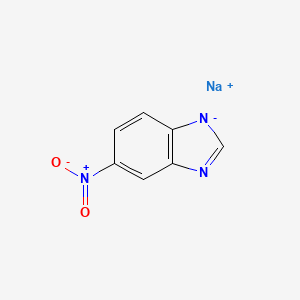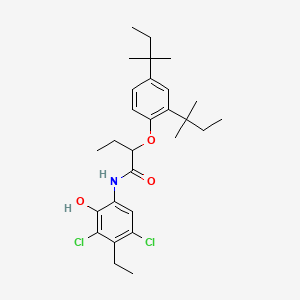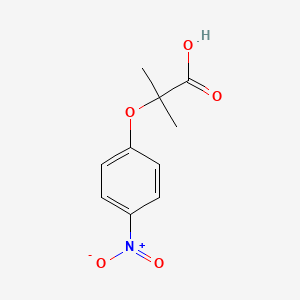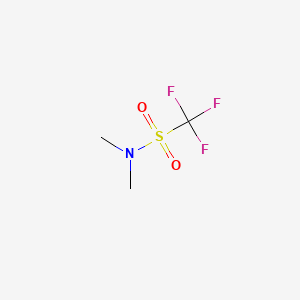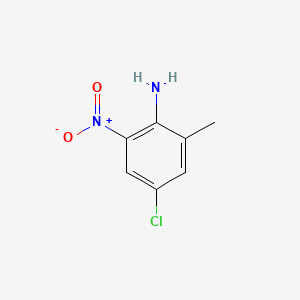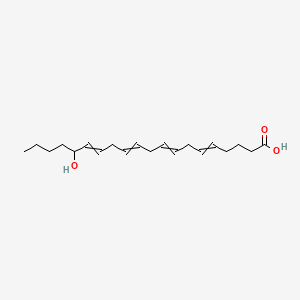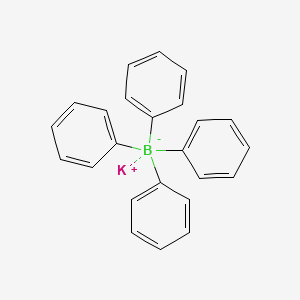
Tétraphénylborate de potassium
Vue d'ensemble
Description
Synthesis Analysis
Potassium tetraphenylborate was first synthesized in the 1950s . The insolubility of this compound has been used to determine the concentration of potassium ions by precipitation and gravimetric analysis . The compound adopts a polymeric structure with bonds between the phenyl rings and potassium . Recently, the synthesis of triarylboranes from potassium aryltrifluoroborates and boronic esters was reported .
Molecular Structure Analysis
Potassium tetraphenylborate has a molecular formula of C24H20BK, an average mass of 358.325 Da, and a monoisotopic mass of 358.129517 Da . The compound adopts a polymeric structure with bonds between the phenyl rings and potassium .
Chemical Reactions Analysis
Potassium combines with sodium tetraphenylborate to form potassium tetraphenylborate, a white precipitate . The precipitate remains in suspension in samples with low concentrations of potassium, causing an increase in turbidity .
Applications De Recherche Scientifique
Amélioration de la solubilité dans les solvants mixtes
Le tétraphénylborate de potassium (TPB) présente un effet synergique dans les solvants mixtes, où sa solubilité augmente considérablement. Cette propriété est particulièrement observée dans les mélanges d'acétone et d'eau à différentes températures, ce qui est essentiel pour son application dans divers procédés chimiques et formulations .
Intermédiaire pharmaceutique
Le TPB sert d'intermédiaire pharmaceutique actif en raison de sa faible solubilité dans l'eau et de sa meilleure solubilité dans les solvants organiques. Cette caractéristique le rend précieux pour la synthèse et la préparation de divers composés pharmaceutiques .
Quantification du potassium dans le plasma sanguin
Une nouvelle méthode utilise le TPB pour déterminer la concentration de potassium dans le plasma sanguin. Cette approche est basée sur la mesure de la turbidité facilitée par un smartphone avec un accessoire optique personnalisé, mettant en évidence le rôle du TPB dans les diagnostics médicaux et la recherche .
Détermination du potassium par tensamométrie
L'application de la tensamométrie à courant alternatif pour le TPB permet une détermination précise du potassium. Cette méthode électroanalytique est avantageuse pour sa sensibilité et sa spécificité, faisant du TPB un réactif essentiel en chimie analytique .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Tetraphenylborate has, from time to time, been proposed as an extractant for measuring quantities and fluxes of exchangeable and “fixed” K+ and NH4+ for evaluating soil fertility. It has also been proposed as a tool in the cleanup of radioactive spill sites in which radiocesium, 137 Cs+, is to be immobilized and recovered .
Analyse Biochimique
Biochemical Properties
Potassium tetraphenylborate plays a significant role in biochemical reactions, particularly in the determination of potassium ion concentrations. It interacts with potassium ions to form a precipitate, which can be measured gravimetrically. This interaction is crucial for various analytical techniques, including ion-pair potentiometric surfactant titrations . The compound’s ability to form stable complexes with potassium ions makes it a valuable reagent in biochemical assays.
Cellular Effects
Potassium tetraphenylborate affects various types of cells and cellular processes. It influences cell function by altering the concentration of potassium ions, which are essential for maintaining the resting membrane potential and cellular homeostasis . Changes in potassium ion concentration can impact cell signaling pathways, gene expression, and cellular metabolism. For example, an increase in extracellular potassium accumulation can affect heart rate and intracellular sodium activity .
Molecular Mechanism
The molecular mechanism of potassium tetraphenylborate involves its interaction with potassium ions to form a precipitate. This interaction is facilitated by the compound’s polymeric structure, which includes bonds between the phenyl rings and potassium . The formation of this complex can inhibit or activate specific enzymes and alter gene expression by changing the availability of potassium ions in the cellular environment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium tetraphenylborate can change over time. The compound’s stability and degradation are influenced by factors such as temperature and solvent environment . Long-term exposure to potassium tetraphenylborate can lead to changes in cellular function, including alterations in potassium ion concentration and cellular metabolism. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of potassium tetraphenylborate vary with different dosages in animal models. At low doses, the compound can effectively precipitate potassium ions without causing significant toxicity. At high doses, potassium tetraphenylborate can lead to adverse effects, including disruptions in cellular homeostasis and potential toxicity . These threshold effects are important for determining safe and effective dosages in biochemical applications.
Metabolic Pathways
Potassium tetraphenylborate is involved in metabolic pathways related to potassium ion regulation. It interacts with enzymes and cofactors that are responsible for maintaining potassium ion balance in cells . The compound’s ability to precipitate potassium ions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, potassium tetraphenylborate is transported and distributed based on its solubility properties. The compound is highly soluble in organic solvents, which allows it to be distributed in lipid-rich environments . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments .
Subcellular Localization
Potassium tetraphenylborate’s subcellular localization is influenced by its chemical structure and interactions with cellular components. The compound is often localized in areas with high potassium ion concentrations, such as the cytoplasm and mitochondria . Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific organelles .
Propriétés
IUPAC Name |
potassium;tetraphenylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.K/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMCUZQNCMYPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BK | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3244-41-5 | |
| Record name | Potassium tetraphenylborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3244-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | potassium tetraphenylboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


